(2R,3R,4R,5S)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydron;chloride (2R,3R,4R,5S)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydron;chloride Miglustat hydrochloride is an inhibitor of glucosylceramide synthase, primarily to treat Type I Gaucher disease (GD1).Target: OthersMiglustat is an inhibitor of the ceramide-specific glycosyltransferase, which catalyzes the first step of glycosphingolipid biosynthesis and is currently approved for the oral treatment of type 1 GD [1]. Consumption of a standard high-fat breakfast within 30 minutes before administration of miglustat significantly reduced peak exposure but did not significantly affect the extent of systemic exposure to miglustat. The peak plasma concentration (C(max)) decreased by 36% on average following administration with food. Area under the plasma concentration-time curve (AUC(0-infinity)) showed a modest (14%) decrease with food, but the 90% confidence interval was within the acceptance limit of 80% to 125%. The median (min-max) time to C(max) (t(max)) was prolonged from 2.5 (1.0-4.0) hours in the fasted state to 4.5 (1.5-8.0) hours in the fed state, whereas the apparent terminal half-life was approximately 8 hours and not affected by food [2].
Brand Name: Vulcanchem
CAS No.: 210110-90-0
VCID: VC0003843
InChI: InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1
SMILES: [H+].CCCCN1CC(C(C(C1CO)O)O)O.[Cl-]
Molecular Formula: C10H21NO4 • HCl
Molecular Weight: 255.74 g/mol

(2R,3R,4R,5S)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydron;chloride

CAS No.: 210110-90-0

Inhibitors

VCID: VC0003843

Molecular Formula: C10H21NO4 • HCl

Molecular Weight: 255.74 g/mol

(2R,3R,4R,5S)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydron;chloride - 210110-90-0

CAS No. 210110-90-0
Product Name (2R,3R,4R,5S)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydron;chloride
Molecular Formula C10H21NO4 • HCl
Molecular Weight 255.74 g/mol
IUPAC Name (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydron;chloride
Standard InChI InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1
Standard InChIKey QPAFAUYWVZMWPR-ZSOUGHPYSA-N
Isomeric SMILES [H+].CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.[Cl-]
SMILES [H+].CCCCN1CC(C(C(C1CO)O)O)O.[Cl-]
Canonical SMILES [H+].CCCCN1CC(C(C(C1CO)O)O)O.[Cl-]
Appearance Assay:≥98%A crystalline solid
Description Miglustat hydrochloride is an inhibitor of glucosylceramide synthase, primarily to treat Type I Gaucher disease (GD1).Target: OthersMiglustat is an inhibitor of the ceramide-specific glycosyltransferase, which catalyzes the first step of glycosphingolipid biosynthesis and is currently approved for the oral treatment of type 1 GD [1]. Consumption of a standard high-fat breakfast within 30 minutes before administration of miglustat significantly reduced peak exposure but did not significantly affect the extent of systemic exposure to miglustat. The peak plasma concentration (C(max)) decreased by 36% on average following administration with food. Area under the plasma concentration-time curve (AUC(0-infinity)) showed a modest (14%) decrease with food, but the 90% confidence interval was within the acceptance limit of 80% to 125%. The median (min-max) time to C(max) (t(max)) was prolonged from 2.5 (1.0-4.0) hours in the fasted state to 4.5 (1.5-8.0) hours in the fed state, whereas the apparent terminal half-life was approximately 8 hours and not affected by food [2].
Synonyms Miglustat;NB-DNJ
Reference [1]. Abian, O., et al., Therapeutic strategies for Gaucher disease: miglustat (NB-DNJ) as a pharmacological chaperone for glucocerebrosidase and the different thermostability of velaglucerase alfa and imiglucerase. Mol Pharm, 2011. 8(6): p. 2390-7.
[2]. van Giersbergen, P.L. and J. Dingemanse, Influence of food intake on the pharmacokinetics of miglustat, an inhibitor of glucosylceramide synthase. J Clin Pharmacol, 2007. 47(10): p. 1277-82.
PubChem Compound 657399
Last Modified Nov 11 2021
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